6,6'-(Ethylenebis(oxy))bis(1,3,5-triazine-2,4-diamine) 6,6'-(Ethylenebis(oxy))bis(1,3,5-triazine-2,4-diamine)
Brand Name: Vulcanchem
CAS No.: 84522-04-3
VCID: VC16999214
InChI: InChI=1S/C8H12N10O2/c9-3-13-4(10)16-7(15-3)19-1-2-20-8-17-5(11)14-6(12)18-8/h1-2H2,(H4,9,10,13,15,16)(H4,11,12,14,17,18)
SMILES:
Molecular Formula: C8H12N10O2
Molecular Weight: 280.25 g/mol

6,6'-(Ethylenebis(oxy))bis(1,3,5-triazine-2,4-diamine)

CAS No.: 84522-04-3

Cat. No.: VC16999214

Molecular Formula: C8H12N10O2

Molecular Weight: 280.25 g/mol

* For research use only. Not for human or veterinary use.

6,6'-(Ethylenebis(oxy))bis(1,3,5-triazine-2,4-diamine) - 84522-04-3

Specification

CAS No. 84522-04-3
Molecular Formula C8H12N10O2
Molecular Weight 280.25 g/mol
IUPAC Name 6-[2-[(4,6-diamino-1,3,5-triazin-2-yl)oxy]ethoxy]-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C8H12N10O2/c9-3-13-4(10)16-7(15-3)19-1-2-20-8-17-5(11)14-6(12)18-8/h1-2H2,(H4,9,10,13,15,16)(H4,11,12,14,17,18)
Standard InChI Key OGRXIYGLBKRIJG-UHFFFAOYSA-N
Canonical SMILES C(COC1=NC(=NC(=N1)N)N)OC2=NC(=NC(=N2)N)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 6-[2-[(4,6-diamino-1,3,5-triazin-2-yl)oxy]ethoxy]-1,3,5-triazine-2,4-diamine, reflects its bis-triazine core linked by an ethylene glycol-derived spacer. Each triazine ring contains two primary amine groups at positions 2 and 4, while the oxygen atoms in the bridge introduce conformational flexibility. The canonical SMILES representation, C(COC1=NC(=NC(=N1)N)N)OC2=NC(=NC(=N2)N)N, highlights the connectivity of the two triazine units via a -O-CH2-CH2-O- chain .

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.84522-04-3
Molecular FormulaC8H12N10O2\text{C}_8\text{H}_{12}\text{N}_{10}\text{O}_2
Molecular Weight280.25 g/mol
IUPAC Name6-[2-[(4,6-diamino-1,3,5-triazin-2-yl)oxy]ethoxy]-1,3,5-triazine-2,4-diamine
InChI KeyOGRXIYGLBKRIJG-UHFFFAOYSA-N

Comparative Analysis with Related Triazines

Structural analogs of this compound demonstrate how bridging groups influence physicochemical properties. For example:

  • 6,6'-(1,4-Butanediyl)bis(1,3,5-triazine-2,4-diamine): Replacing the ethylenebis(oxy) group with a butanediyl chain reduces polarity and hydrogen-bonding capacity, potentially altering solubility and biological activity.

  • 2,2'-((6-Amino-1,3,5-triazine-2,4-diyl)bis(oxy))bisethanol: This derivative (MW 216.19 g/mol) features ethanol-terminated oxy linkages, enhancing hydrophilicity compared to the ethylenebis(oxy)-bridged compound.

Physicochemical Properties and Stability

Solubility and Reactivity

The compound’s solubility profile is inferred from its structure:

  • Polar Solvents: Likely soluble in DMSO, DMF, and aqueous acids due to hydrogen-bonding amine groups.

  • Nonpolar Solvents: Insoluble in hexane or toluene.
    Stability studies are absent, but analogous triazines exhibit decomposition at temperatures above 200°C, suggesting similar thermal resilience .

Research Gaps and Future Directions

Priority Research Areas

  • Bioactivity Screening: Systematic evaluation against microbial strains and cancer cell lines.

  • Supramolecular Chemistry: Exploration of self-assembly behavior in solution and solid states.

  • Toxicology: Acute and chronic toxicity profiling to assess safety for potential applications.

Industrial Prospects

Scalable synthesis methods and cost-benefit analyses are critical to transitioning this compound from laboratory curiosity to industrial relevance. Collaboration between academic and industrial researchers could accelerate its development for niche applications in advanced materials or targeted therapeutics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator